5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine -

5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine

Catalog Number: EVT-5460714
CAS Number:
Molecular Formula: C22H25N5
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: CDRI Comp. 81-470 is a benzimidazole carbamate derivative exhibiting a broad spectrum of anthelmintic activity. Studies have shown that it inhibits glucose uptake and alters energy metabolism in parasites like Ancylostoma ceylanicum and Nippostrongylus brasiliensis []. It demonstrates a long prophylactic action against experimental ancylostomiasis when administered parenterally [].

Compound Description: This compound is another benzimidazole carbamate derivative structurally similar to CDRI Comp. 81-470. Pharmacokinetic studies in rats revealed that it follows a one-compartment model with linear elimination. Bioavailability was significantly higher after intraperitoneal administration compared to oral administration, suggesting potential formulation-dependent differences in absorption [].

Compound Description: Zopiclone is a cyclopyrrolone derivative clinically used as a nonbenzodiazepine hypnotic agent. It is known for its efficacy in treating insomnia, specifically improving sleep onset and maintenance [, ].

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

Compound Description: Preladenant and its carbon-11 radiolabeled analog, [(11)C]Preladenant, have been investigated for their potential as PET tracers for imaging cerebral adenosine A2A receptors []. [(11)C]Preladenant exhibits favorable brain kinetics and distribution patterns consistent with A2A receptor density in regions like the striatum.

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate (Imatinib mesylate)

Compound Description: Imatinib mesylate, a tyrosine kinase inhibitor, is utilized as a cytostatic agent in cancer therapy, specifically for treating chronic myelogenous leukemia []. The development of a new crystalline η-modification aims to improve its pharmaceutical properties.

Compound Description: Sch-350634 is a piperazine-based CCR5 antagonist developed as an HIV-1 inhibitor. It exhibits potent inhibition of HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs) []. Notably, it displays excellent oral bioavailability across different species, highlighting its potential as an orally active therapeutic agent.

(+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Compound Description: NKY-722 is a water-soluble dihydropyridine derivative with potent calcium antagonist properties []. It effectively relaxes various canine arteries, exhibiting a similar potency to nicardipine and greater potency compared to nifedipine.

Compound Description: This compound, a 1,2,4-triazol-5-one derivative, has been subjected to extensive theoretical property analysis using computational methods like DFT and HF []. These studies aimed to understand its structural and electronic properties, providing insights into its potential chemical reactivity and behavior.

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective and silent 5-HT1A receptor antagonist under clinical development for anxiety and mood disorders []. PET studies in humans show that it exhibits dose-dependent occupancy of 5-HT1A receptors in the brain, achieving high occupancy with minimal side effects.

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405)

Compound Description: WAY-101405 is an orally bioavailable, potent, and selective 5-HT1A receptor antagonist []. Preclinical studies demonstrate its efficacy in various rodent models of learning and memory, suggesting its potential as a therapeutic agent for cognitive dysfunction.

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

Compound Description: SUVN-502 is a potent, selective, and orally active 5-HT6 receptor antagonist developed for potential treatment of Alzheimer’s disease []. It exhibits favorable pharmacological properties including high affinity for 5-HT6 receptors, oral bioavailability, brain penetration, and robust preclinical efficacy in improving cognitive function.

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15)

Compound Description: Compound 15, a 5-(4-pyridinyl)-1,2,4-triazole derivative, exhibits promising neuroprotective effects in preclinical models of Parkinson's disease []. It effectively inhibits α-synuclein aggregation, a hallmark of Parkinson's disease, and demonstrates in vivo efficacy in reducing bradykinesia and modulating PD markers.

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

Compound Description: Compound 34b, a 3,4-dihydro-2(1H)-quinolinone derivative, exhibits central nervous system-stimulating and antidepressant-like activities []. It interacts with sigma receptors and demonstrates efficacy in reducing immobility time in the forced swimming test in mice.

(-)-(S)-6-amino-alpha-[(4-diphenylmethyl-1-piperazinyl)-methyl]-9H-purine-9-ethanol (SDZ 211-939)

Compound Description: SDZ 211-939 is a synthetic inactivation inhibitor of cardiac voltage-dependent sodium channels (Nav) []. It exhibits species-specific effects on sodium channel isoforms, with reduced sensitivity observed in a unique bovine heart sodium channel (bH1) compared to rat and human isoforms.

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635)

Compound Description: WAY 100635 is a potent antagonist of 5-HT1A receptors, both in the dorsal raphe nucleus (DRN) and the CA1 region of the hippocampus []. It effectively blocks 5-HT1A receptor-mediated responses, including hyperpolarization and decrease in firing rate of neurons.

4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride (MCI-225)

Compound Description: MCI-225 is a thienopyrimidine derivative with potent antidepressant activity [, ]. It acts as a selective noradrenaline reuptake inhibitor and a 5-HT3 receptor antagonist.

(6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine (DAT-582 intermediate)

Compound Description: (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine is a key intermediate in the synthesis of DAT-582, a potent and selective 5-HT3 receptor antagonist [, ].

cis-(--)-2,3-dihydro-3-(4-methyl-piperazinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one dihydrochloride (BTM-1042)

Compound Description: BTM-1042 is a novel antispasmodic drug with a unique mechanism of action []. It effectively depresses the twitch responses of the guinea pig ileum to electrical stimulation and exhibits potent antispasmodic activity in the rabbit stomach.

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine (III)

Compound Description: This compound, a 3,4-pyridinedicarboximide derivative, exhibits analgesic activity []. High-performance liquid chromatography (HPLC) methods have been developed for its quantitative determination and to study its degradation mechanism.

5-(1-Phenyl-4-piperazinyl)methyl-2-amino-2-oxazoline (COR 3224)

Compound Description: COR 3224 is a novel antidepressant with potential therapeutic benefits for mood disorders []. Studies focusing on its stability at different pH levels reveal a pH-dependent degradation profile, providing critical information for formulation development and storage conditions.

1-(2,4-dimethoxyl-5-pyrimidinyl)-2-[2-methyl-5-(4-n-pentylbenzene)-3-thienyl] Perfluorocyclopentene

Compound Description: This compound represents a novel photochromic diarylethene incorporating a six-membered pyrimidine moiety []. Its unique structure exhibits significant photochromic behavior, changing color upon irradiation with UV light, which makes it a potential candidate for applications in photochromic materials and devices.

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674)

Compound Description: LY518674 is a potent and selective PPARα agonist that demonstrates significant effects on serum lipids, particularly increasing HDL-c levels, through the stimulation of apoA-1 synthesis [, ]. This compound shows promise as a potential therapeutic agent for treating dyslipidemia and reducing cardiovascular disease risk.

Properties

Product Name

5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine

IUPAC Name

5-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]-2-pyridin-2-ylpyrimidine

Molecular Formula

C22H25N5

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C22H25N5/c1-18-5-4-6-19(13-18)16-26-9-11-27(12-10-26)17-20-14-24-22(25-15-20)21-7-2-3-8-23-21/h2-8,13-15H,9-12,16-17H2,1H3

InChI Key

OPCQPJZODOLEHL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CN=C(N=C3)C4=CC=CC=N4

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CN=C(N=C3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.